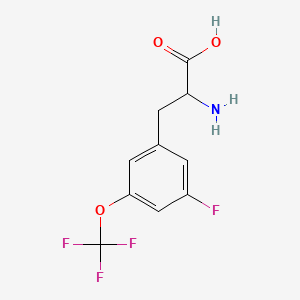
2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid
Descripción general
Descripción
“2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid” is a chemical compound with a molecular weight of 287.64 . It is also known as 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9F4NO2.ClH/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14;/h1-3,7H,4,15H2,(H,16,17);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.64 and is a powder at room temperature . The compound’s IUPAC name is 2-amino-3-(2-fluoro-3-(trifluoromethyl)phenyl)propanoic acid hydrochloride .Aplicaciones Científicas De Investigación
-
3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid :
- Application : This compound is a chemical reagent used in various organic synthesis reactions .
- Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. As a reagent, it would be used in the appropriate amounts and conditions as dictated by the reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction, with the intended result being the successful synthesis of the desired compound .
-
Catalytic protodeboronation of pinacol boronic esters :
- Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The process utilizes a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This valuable but previously unknown transformation was successfully achieved .
-
2-Fluoro-5-(trifluoromethyl)phenylboronic acid :
- Application : This compound is used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
- Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed .
- Results or Outcomes : The intended result is the successful synthesis of the desired compound, which could potentially be used as an antitumor agent .
-
3-Fluoro-5-(trifluoromethyl)benzoic acid :
- Application : This compound is used as a cap for a fusion inhibitor of influenza A virus, based on oligothiophene .
- Methods of Application : The compound is used to cap the fusion inhibitor, which then inhibits the membrane fusion between the virus and the endosome of the host cells .
- Results or Outcomes : The product exhibits an inhibition of 0.22 µM on the membrane fusion .
-
3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid :
- Application : This compound is a chemical reagent used in various organic synthesis reactions .
- Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. As a reagent, it would be used in the appropriate amounts and conditions as dictated by the reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction, with the intended result being the successful synthesis of the desired compound .
-
Catalytic protodeboronation of pinacol boronic esters :
- Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The process utilizes a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This valuable but previously unknown transformation was successfully achieved .
-
3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid :
- Application : This compound is a chemical reagent used in various organic synthesis reactions .
- Methods of Application : The specific methods of application would depend on the particular synthesis reaction being performed. As a reagent, it would be used in the appropriate amounts and conditions as dictated by the reaction .
- Results or Outcomes : The outcomes would also depend on the specific reaction, with the intended result being the successful synthesis of the desired compound .
-
Catalytic protodeboronation of pinacol boronic esters :
- Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The process utilizes a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This valuable but previously unknown transformation was successfully achieved .
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c11-6-1-5(3-8(15)9(16)17)2-7(4-6)18-10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMLWQQVMAAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



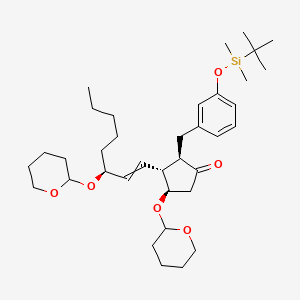
![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)
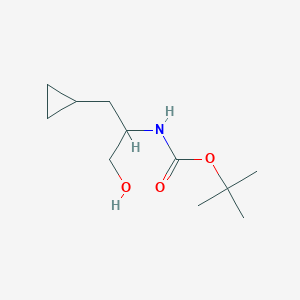
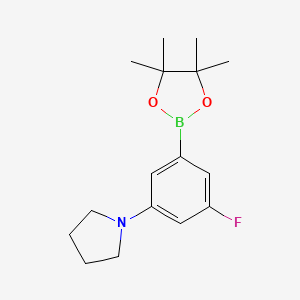
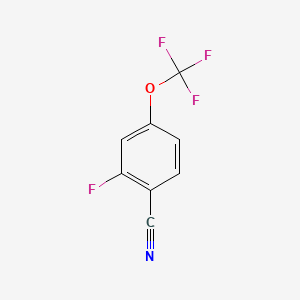
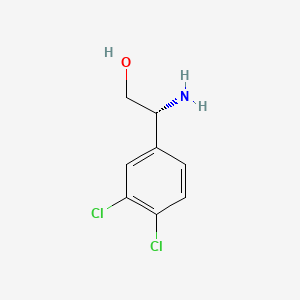
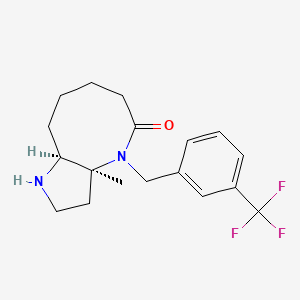
![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)
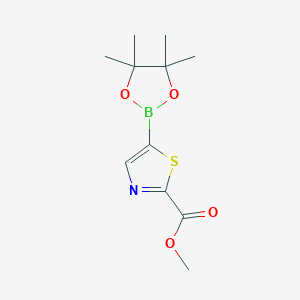
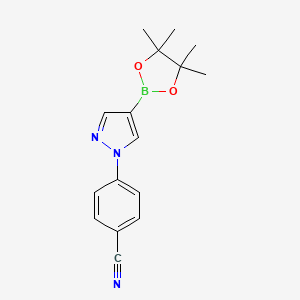
![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
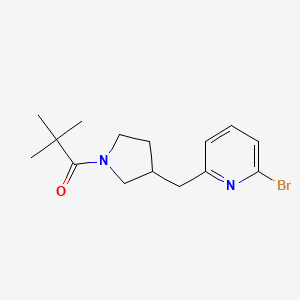
![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)